molecular formula C16H20N4O B2498130 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034558-59-1

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2498130
CAS No.: 2034558-59-1
M. Wt: 284.363
InChI Key: CXTXKISUHDABFQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyclopentanecarboxamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the amplification of all the biological processes that rely on NAD+.

Biochemical Pathways

The compound affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various biochemical reactions. The increased availability of NAD+ can then enhance the efficiency of these reactions, leading to downstream effects such as improved cellular metabolism and potentially slowed aging processes.

Pharmacokinetics

It is mentioned that the compound’sCYP direct inhibition (DI) was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound has been optimized for improved bioavailability and reduced interaction with cytochrome P450 enzymes, which are involved in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a bond between the two rings.

    Introduction of the cyclopentanecarboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a cyclopentanecarboxamide backbone, a pyrazole ring, and a pyridine moiety. Its chemical structure can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical cellular processes.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes associated with inflammatory pathways, suggesting its use as an anti-inflammatory agent.
  • Receptor Modulation : It may interact with receptors involved in cancer cell proliferation, indicating possible applications in oncology.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, a study focused on the inhibition of the Colony Stimulating Factor 1 Receptor (CSF-1R), which is implicated in tumor-associated macrophage activity. The compound demonstrated an IC50 value of 2.7 nM for CSF-1R inhibition, highlighting its potency against cancer-related pathways .

Anti-inflammatory Effects

In vitro assays have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory therapeutic agent. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in inflammation .

Study on CSF-1R Inhibition

A notable study synthesized a series of compounds based on the pyrazole-pyridine scaffold and tested their efficacy as CSF-1R inhibitors. The findings indicated that compounds with structural similarities to this compound exhibited high binding affinity and selectivity for CSF-1R, making them promising candidates for further development in glioblastoma treatment .

In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of the compound leads to reduced tumor growth and improved survival rates in models of glioblastoma multiforme. These results support its potential application in clinical settings for cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureIC50 (nM)Primary Activity
Compound ASimilar5.0CSF-1R Inhibition
Compound BSimilar10.0Anti-inflammatory
N-CyclopentaneTarget2.7CSF-1R Inhibition

This comparison highlights the superior potency of N-cyclopentane in inhibiting CSF-1R compared to other related compounds.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20-11-15(10-19-20)14-6-12(7-17-9-14)8-18-16(21)13-4-2-3-5-13/h6-7,9-11,13H,2-5,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTXKISUHDABFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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